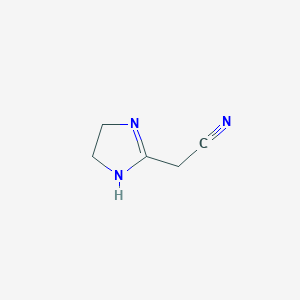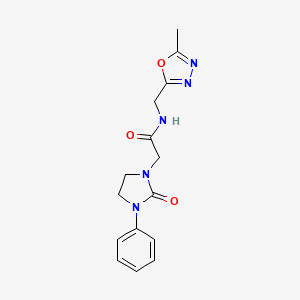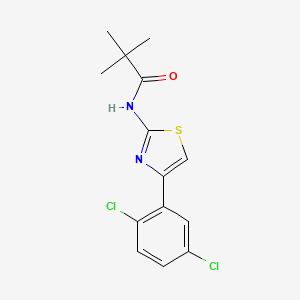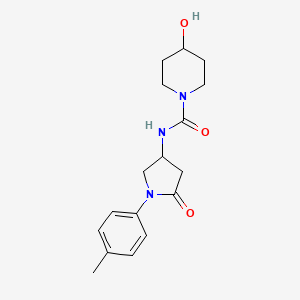
2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment. BTA-EG6 has been found to exhibit strong anticancer properties and has been studied extensively to understand its mechanism of action and potential uses in cancer therapy.
Mecanismo De Acción
2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is known to play a critical role in cancer cell growth and survival. By inhibiting Hsp90, 2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide disrupts the signaling pathways that are essential for cancer cell growth and induces apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and disrupt the signaling pathways that are critical for cancer cell growth and survival. 2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide has also been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide is its strong anticancer properties. It has been found to be effective against a variety of cancer cell lines and has low toxicity in normal cells. However, one of the limitations of 2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide is its complex synthesis process, which can make it difficult to produce in large quantities. Additionally, further studies are needed to determine the optimal dosage and administration method for 2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide in cancer therapy.
Direcciones Futuras
There are several future directions for research on 2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide. One area of research is the development of more efficient synthesis methods to produce 2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide in larger quantities. Another area of research is the investigation of the optimal dosage and administration method for 2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide in cancer therapy. Additionally, further studies are needed to understand the long-term effects of 2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide on normal cells and to determine its potential use in combination with other cancer therapies.
Métodos De Síntesis
2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-thiophenylacetic acid with morpholine, followed by the reaction of the resulting product with cyanomethyl bromide. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide has been extensively studied for its potential use in cancer treatment. It has been found to exhibit strong anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide has been tested on a variety of cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting their growth.
Propiedades
IUPAC Name |
2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c13-9-7-10(19-8-9)11(12(17)15-2-1-14)16-3-5-18-6-4-16/h7-8,11H,2-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLJHFAUVKTGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC(=CS2)Br)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide](/img/structure/B3017001.png)
![5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3017003.png)


![2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3017007.png)
![Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3017008.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide](/img/structure/B3017015.png)
![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3017017.png)
![3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone](/img/structure/B3017019.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B3017021.png)


